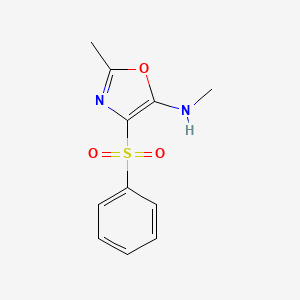
2-(3-methylphenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Quinazoline derivatives are synthesized through various methods, including oxidative coupling of 2-aminobenzamides with aryl methyl ketones catalyzed by molecular iodine, a process that does not require metals or ligands and provides a direct route to 2-aryl quinazolin-4(3H)-ones. This method demonstrates the utility for synthesizing related compounds, including pyrazolo[4,3-d]pyrimidin-7(6H)-ones (Mohammed, Vishwakarma, & Bharate, 2015).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been extensively studied. For instance, the crystal structure of related compounds reveals that the quinazoline moiety and the methyl-substituted phenyl ring are nearly planar, with specific dihedral angles indicating the spatial orientation of these moieties. These structures are stabilized by intermolecular interactions such as C-H…O interactions (Rajnikant et al., 2001).
Chemical Reactions and Properties
Quinazoline compounds undergo various chemical reactions, including cyclization and substitution, to form diverse derivatives with significant biological activities. The synthesis routes often involve intermediate formations and utilize conditions like microwave irradiation to enhance reaction efficiency (Luo et al., 2012).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the compound's solid-state properties, including unit cell parameters and crystalline form, which are crucial for understanding the material's behavior in various conditions (Rajnikant et al., 2001).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, including reactivity, stability, and interaction with various reagents, are critical for their application in synthesis and potential pharmacological uses. The studies on these compounds reveal their potential for further functionalization and the formation of complex structures with varied biological activities (Li et al., 2013).
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-6-4-8-17(12-15)20-24-19-10-3-2-9-18(19)21(25-20)23-14-16-7-5-11-22-13-16/h2-13H,14H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEWDEDPMYJKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{2-[1-(7,8-dimethyl-4-quinolinyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5651715.png)
![N-ethyl-2-methyl-N-[(5-nitro-2-furyl)methyl]-2-propen-1-amine](/img/structure/B5651719.png)

![(3R*,4S*)-1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5651738.png)


![8-(2-fluorobenzoyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651768.png)
![3-({4-[(6-chloro-3-pyridinyl)methyl]-1-piperazinyl}carbonyl)-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5651770.png)
![(3S*,4R*)-1-[2-(4-fluorophenyl)ethyl]-4-methylpiperidine-3,4-diol](/img/structure/B5651775.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[3-(2-thienyl)propanoyl]piperidine](/img/structure/B5651780.png)
![ethyl 4-[2-(acetylamino)benzoyl]-1-piperazinecarboxylate](/img/structure/B5651788.png)


![3-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5651816.png)